molecular formula C18H14 B12564275 1,4-Dihydrotetracene CAS No. 193815-55-3

1,4-Dihydrotetracene

Cat. No.: B12564275
CAS No.: 193815-55-3
M. Wt: 230.3 g/mol
InChI Key: BLDXMDNEJSCUQO-UHFFFAOYSA-N
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Description

1,4-Dihydrotetracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of tetracene, where the 1 and 4 positions on the tetracene ring are hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydrotetracene can be synthesized through several methods. One common approach involves the reduction of tetracene using sodium borohydride (NaBH4) in the presence of a weak Lewis acid such as zinc iodide (ZnI2). This reaction typically occurs in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reduction reactions can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydrotetracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetracenequinone.

    Reduction: Further reduction can lead to fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Tetracenequinone.

    Reduction: Fully hydrogenated tetracene derivatives.

    Substitution: Various substituted tetracene derivatives depending on the reagents used.

Scientific Research Applications

1,4-Dihydrotetracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dihydrotetracene and its derivatives involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its electronic properties also make it suitable for use in organic semiconductors, where it facilitates charge transport through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Tetracene: The parent compound of 1,4-Dihydrotetracene, with similar structural properties but lacking hydrogenation at the 1 and 4 positions.

    Pentacene: Another polycyclic aromatic hydrocarbon with an additional benzene ring, offering different electronic properties.

    Anthracene: A smaller polycyclic aromatic hydrocarbon with three fused benzene rings, used in similar applications.

Uniqueness

This compound is unique due to its specific hydrogenation pattern, which alters its electronic properties and reactivity compared to its parent compound, tetracene. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and optoelectronic devices .

Properties

IUPAC Name

1,4-dihydrotetracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-6,9-12H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDXMDNEJSCUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=CC3=CC4=CC=CC=C4C=C3C=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621950
Record name 1,4-Dihydrotetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193815-55-3
Record name 1,4-Dihydrotetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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